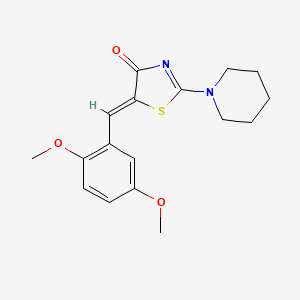

5-(2,5-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazolidinone and thiazolopyridine derivatives involves the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to methylidene derivatives. These compounds can undergo further cyclocondensation to yield novel heterocyclic systems. For example, cyclocondensation of compound with malononitrile or dimethylformamide-dimethylacetal (DMF-DMA) results in various thiazolopyridines and their derivatives (Lamphon et al., 2004).

Molecular Structure Analysis

Studies on compounds similar to 5-(2,5-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, involving density functional theory (DFT) calculations, have helped in understanding their molecular structure, electronic properties, and vibrational spectra. These analyses include assessments of molecular orbital interactions, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) studies, providing insights into the chemical reactivity and interaction capabilities of such molecules (Shanmugapriya et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of thiazolopyridine derivatives, including reactions with malononitrile and other agents, leads to the formation of various novel heterocyclic systems. These reactions are significant for the synthesis of compounds with potential biological activities. The structure and reactivity of these compounds are crucial for their applications in different chemical and pharmaceutical fields (Lamphon et al., 2004).

Scientific Research Applications

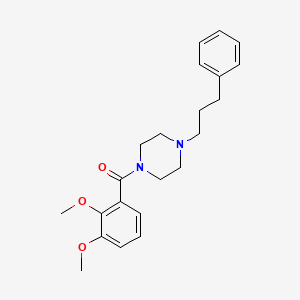

Antioxidant Properties for Base Oil : A derivative of this compound, "5-benzylidene -2-(1-piperidinyl)-4-oxo-1,3-thiazolidine," was synthesized and tested as an antioxidant for local base stock oil. It was found to be effective, with its efficiency order ranked in comparison to other derivatives. This suggests potential use in enhancing the longevity and performance of base oils (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

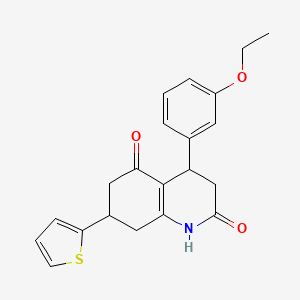

Antitumor Evaluation : Another study focused on the synthesis of related compounds and their evaluation as antitumor agents. These compounds showed inhibitory effects against various human tumor and normal cell lines, indicating their potential in cancer therapy (Al-Omran, Mohareb, & El-Khair, 2014).

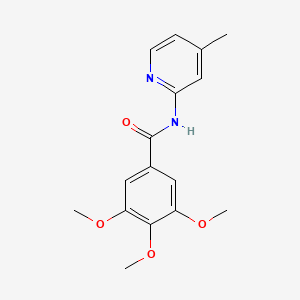

Antiproliferative-Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally similar, were designed and synthesized. These compounds exhibited significant antiproliferative and antimicrobial activities, suggesting their potential in treating infections and cancer (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Antimicrobial and Anti-Proliferative Activities : A study on 1,3,4-Oxadiazole N-Mannich Bases showed that derivatives of similar compounds had broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Anti-Inflammatory and Analgesic Agents : Novel derivatives synthesized from related compounds were evaluated as COX-1/COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities. This suggests their potential as therapeutic agents in treating inflammation and pain-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-13-6-7-14(22-2)12(10-13)11-15-16(20)18-17(23-15)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBDHMNZHQPGKH-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)